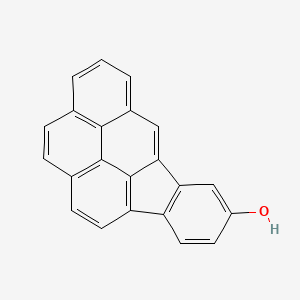

Indeno(1,2,3-cd)pyren-10-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indeno[1,2,3-cd]pyren-8-ol is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex structures and significant environmental impact. These compounds are typically formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco . Indeno[1,2,3-cd]pyren-8-ol is known for its toxic, mutagenic, and carcinogenic properties, making it a subject of interest in environmental and health-related studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are two primary synthetic approaches for producing indeno[1,2,3-cd]pyrene in the laboratory. The first method involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can then react with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution . The reactivity of this reaction is controlled by the substrate concentration and stoichiometry, with tBuONO used as a reagent .

The second method is a one-pot synthesis starting with 4-bromopyrene. By adding Pd3(dba)2, P(Cy)2, and BDU in DMF, the final product is formed .

Industrial Production Methods

In industrial settings, indeno[1,2,3-cd]pyrene is typically produced as a byproduct of processes involving the combustion of organic materials. The most important mechanism for forming such compounds is based on hydrogen abstraction-acetylene addition (HACA), which is accepted as the major reaction route to form PAHs in combustion flames .

Analyse Des Réactions Chimiques

Types of Reactions

Indeno[1,2,3-cd]pyrene undergoes various chemical reactions, including:

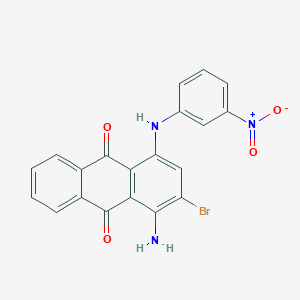

Electrophilic substitution: It can react with bromine or fluorine to form 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, fluorine, and nitric acid. The conditions typically involve room temperature for electrophilic substitution and specific solvents like acetyl nitrate for nitration .

Major Products

The major products formed from these reactions include brominated, fluorinated, and nitrated derivatives of indeno[1,2,3-cd]pyrene .

Applications De Recherche Scientifique

Indeno[1,2,3-cd]pyrene has several scientific research applications:

Environmental Studies: It is commonly measured in studies of environmental exposure and air pollution due to its presence in combustion byproducts.

Health Studies: Chronic exposure to indeno[1,2,3-cd]pyrene has been linked to allergic lung inflammation and asthma, making it a subject of interest in medical research.

Mécanisme D'action

The mechanism of action of indeno[1,2,3-cd]pyrene involves its metabolism by the cytochrome P450 system, resulting in metabolites containing nitro, quinone, or hydroxyl groups . These metabolites can interact with cellular components, leading to mutagenic and carcinogenic effects . The compound’s ability to modulate dendritic cell function through the aryl hydrocarbon receptor (AhR) pathway has also been implicated in its role in enhancing allergic lung inflammation .

Comparaison Avec Des Composés Similaires

Indeno[1,2,3-cd]pyrene is part of a family of PAHs that includes compounds like benzo[a]pyrene and chrysene. These compounds share similar structures and mechanisms of action but differ in their specific toxicological profiles and environmental behaviors . For example, benzo[a]pyrene is well-known for its potent carcinogenicity, while chrysene is less studied but still considered hazardous .

List of Similar Compounds

- Benzo[a]pyrene

- Chrysene

- Fluoranthene

- Pyrene

Indeno[1,2,3-cd]pyrene stands out due to its specific formation pathways and its significant role in environmental pollution and health impacts .

Propriétés

Numéro CAS |

99520-60-2 |

|---|---|

Formule moléculaire |

C22H12O |

Poids moléculaire |

292.3 g/mol |

Nom IUPAC |

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-4-ol |

InChI |

InChI=1S/C22H12O/c23-15-7-9-16-17-8-6-13-5-4-12-2-1-3-14-10-19(18(16)11-15)22(17)21(13)20(12)14/h1-11,23H |

Clé InChI |

QWCHTXRTHHPKLZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C5)O)C6=C4C3=C(C=C2)C=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)

phosphanium bromide](/img/structure/B13139527.png)

![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)

![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)

![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)